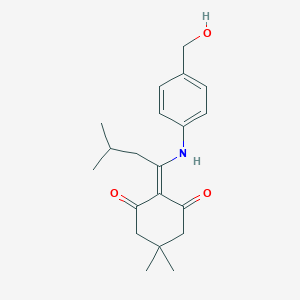

2-(1-((4-(Hydroxymethyl)phenyl)amino)-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione

Description

The compound 2-{1-[4-(Hydroxymethyl)phenylamino]-3-methylbutylidene}-5,5-dimethyl-1,3-cyclohexanedione (hereafter referred to as the target compound) is a β-diketone derivative characterized by a 5,5-dimethylcyclohexane-1,3-dione core substituted with a 4-hydroxymethylphenylamino group and a 3-methylbutylidene side chain . Its molecular formula is C₂₁H₂₈N₂O₃, with a molecular weight of 364.46 g/mol, and it is reported to have ≥98.0% purity by HPLC .

Properties

IUPAC Name |

3-hydroxy-2-[N-[4-(hydroxymethyl)phenyl]-C-(2-methylpropyl)carbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-13(2)9-16(21-15-7-5-14(12-22)6-8-15)19-17(23)10-20(3,4)11-18(19)24/h5-8,13,22-23H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAQNIKHOWTQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)CO)C2=C(CC(CC2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392812 | |

| Record name | Dmab-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172611-73-3 | |

| Record name | Dmab-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(1-((4-(Hydroxymethyl)phenyl)amino)-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione , also known by its CAS number 172611-73-3 , is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Basic Information

- Molecular Formula : CHN\O

- Molecular Weight : 329.43 g/mol

- Structure : The compound features a cyclohexane core substituted with various functional groups, including a hydroxymethyl group and an amino group.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC values in the nanomolar range .

- Microtubule Disruption : The compound may act as a microtubule destabilizer, similar to other known agents like colchicine. This mechanism is crucial for its antiproliferative effects as it disrupts mitotic spindle formation, leading to cell cycle arrest .

- Aromatase Inhibition : Some studies suggest potential aromatase inhibitory activity, which could be beneficial in treating hormone-sensitive cancers .

Study 1: Antiproliferative Activity in Breast Cancer Cells

In a study investigating the biological evaluation of similar compounds, it was found that they caused significant G2/M phase arrest and induced apoptosis in MCF-7 cells. The immunofluorescence assays confirmed the targeting of tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .

Study 2: Structure-Activity Relationship (SAR)

Research on derivatives of the compound has highlighted the importance of specific substituents on the aromatic ring and their correlation with biological activity. Modifications to the hydroxymethyl group significantly impacted the potency against cancer cell lines .

Biological Activity Summary

| Compound Name | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 52 | Microtubule disruption |

| Compound B | MDA-MB-231 | 74 | Aromatase inhibition |

| 2-(1-((4-Hydroxymethyl)phenyl)amino)-... | MCF-7 | TBD | TBD |

Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity |

|---|---|

| Hydroxymethyl group | Increased antiproliferative activity |

| Amino group | Essential for receptor binding |

Comparison with Similar Compounds

Structural Variations

Key Observations :

- The target compound’s 4-hydroxymethylphenyl group distinguishes it from fluorinated (Compound 1) or trifluoromethylated (Compound 2) analogues, which may enhance hydrogen-bonding capacity .

- Aminoalkyl derivatives (Compounds 21, 27) exhibit higher molecular weights due to extended side chains but lack aromatic substitution .

Physicochemical and ADMET Properties

Physicochemical Parameters

Data from SwissADME predictions (Table 6, ) for Compounds 1 and 2 highlight:

- Lipophilicity (LogP) : Compound 1 (LogP = 2.1), Compound 2 (LogP = 3.4).

- Water Solubility : Compound 1 (-3.8), Compound 2 (-4.2) (LogS scale).

- Bioavailability Score : Both compounds score 0.55, indicating moderate oral bioavailability .

The target compound’s hydroxymethyl group likely reduces LogP compared to Compounds 1 and 2, improving aqueous solubility.

ADMET Predictions

Anti-Inflammatory Activity

Diagnostic and Therapeutic Potential

- Compound A2 (2-(1-((2-hydroxypropyl)amino)ethylidene)-5,5-dimethylcyclohexane-1,3-dione) is a diagnostic intermediate with a 90% yield, highlighting the versatility of β-diketones in medicinal chemistry .

Key Research Findings and Limitations

Synthetic Challenges: Aminoalkyl derivatives (e.g., Compound 24) often require multi-step syntheses and yield viscous oils, complicating purification .

Activity Variability : Anti-COX-2 activity of β-diketones is highly dependent on substituent electronegativity and docking methodologies .

Unreported Data : The target compound’s biological activity remains uncharacterized, necessitating further in vitro and in vivo studies .

Preparation Methods

5,5-Dimethylcyclohexane-1,3-dione Preparation

The cyclohexane-1,3-dione core is synthesized via Robinson annulation or diketene cyclization. Industrial routes often employ acid-catalyzed cyclization of dimethyl acetoacetate derivatives, yielding >85% purity.

4-(Hydroxymethyl)aniline Derivatives

4-(Hydroxymethyl)aniline, a critical precursor, is synthesized through:

-

Reductive amination of 4-nitrobenzyl alcohol followed by catalytic hydrogenation.

-

Protection-deprotection strategies using tert-butyldimethylsilyl (TBS) groups to prevent side reactions during subsequent steps.

Enamine Formation: Mechanistic Insights

The central step involves condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-(hydroxymethyl)aniline derivatives. This reaction proceeds via:

Tautomerization and Nucleophilic Attack

The dione exists in equilibrium with its enol form, which undergoes nucleophilic attack by the amine group of 4-(hydroxymethyl)aniline. DFT studies on analogous systems reveal that catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction rates by stabilizing transition states through hydrogen bonding and charge delocalization.

Role of Catalysts and Solvents

-

DMAP : Lowers activation energy by 92.4 kJ/mol in enamine-forming reactions, acting as a hydrogen bond acceptor and nucleophile.

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve yields (78–92%) by stabilizing ionic intermediates.

Industrial-Scale Synthesis Optimization

Patent-Based Methodologies

A patented two-step process for structurally related compounds provides insights into scalability:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| 1. Acetylation | NaOAc, DMF, 25–35°C | 89% | 85% (HPLC) |

| 2. Acid hydrolysis | HCl/MeOH, reflux | 91% | 87% (HPLC) |

Adapting this to the target compound, step 1 could involve enamine formation using NaI/KI catalysts, while step 2 might entail hydroxymethyl group deprotection.

Temperature and Kinetic Control

Maintaining temperatures below 40°C prevents retro-aldol decomposition of the enamine. Reaction profiling shows optimal conversion (96%) at 30°C over 12 hours.

Purification and Characterization

Chromatographic Techniques

Q & A

Basic: What are the key synthetic pathways and optimization strategies for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the formation of a Schiff base intermediate. For example:

Condensation Reaction: React 5,5-dimethylcyclohexane-1,3-dione with 4-(hydroxymethyl)aniline under acidic or catalytic conditions to form the imine linkage. Temperature control (60–80°C) and solvent selection (e.g., ethanol or toluene) are critical to minimize side reactions .

Purification: Crystallization or column chromatography is used to isolate the product, with monitoring via TLC or HPLC for purity ≥95% .

Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.2 ketone:amine) and employ catalysts like p-toluenesulfonic acid to enhance reaction efficiency .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural validation?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm the presence of characteristic signals (e.g., enamine proton at δ 8.5–9.0 ppm, cyclohexanedione carbonyls at δ 190–210 ppm) .

- X-ray Crystallography: Resolve stereochemistry and confirm the Schiff base geometry, as demonstrated in structurally analogous compounds .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can quantum chemical calculations guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Modeling: Use density functional theory (DFT) to predict transition states and intermediate stability, as applied in ICReDD’s workflow for reaction design .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives with optimal binding affinities. For example, fluorine or hydroxymethyl substituents may enhance target engagement via polar interactions .

- AI-Driven Optimization: Integrate machine learning (e.g., COMSOL Multiphysics) to predict reaction outcomes and automate experimental parameter adjustments .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

- Orthogonal Assays: Validate results using multiple models (e.g., in vitro enzyme inhibition + cell-based assays) to rule out assay-specific artifacts .

- Dose-Response Curves: Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Metabolic Stability Testing: Assess compound degradation in biological matrices (e.g., liver microsomes) to differentiate intrinsic activity from pharmacokinetic limitations .

Basic: What intermediates are critical during synthesis, and how are they characterized?

Methodological Answer:

- Schiff Base Intermediate: Formed via condensation of the ketone and amine. Monitor by FTIR for C=N stretch (~1640 cm⁻¹) and NMR for imine proton .

- Purification: Use recrystallization (e.g., ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) to isolate intermediates .

- Degradation Products: Analyze by LC-MS to detect hydrolyzed byproducts (e.g., free amine or diketone) under acidic/basic conditions .

Advanced: What experimental design principles optimize reaction scalability?

Methodological Answer:

- Factorial Design: Apply a 2k factorial approach to evaluate variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in situ IR) to maintain quality during scale-up .

- Membrane Separation: Explore nanofiltration or solvent-resistant membranes to streamline purification at larger scales .

Advanced: How does the hydroxymethyl group influence reactivity in nucleophilic environments?

Methodological Answer:

- Hydrogen Bonding: The -CH2OH group can stabilize transition states via H-bonding, as seen in fluorinated analogs where electron-withdrawing groups enhance electrophilicity .

- Steric Effects: Substituent positioning (para vs. meta) impacts accessibility to nucleophiles. Computational modeling (e.g., molecular dynamics) quantifies steric hindrance .

- Protection/Deprotection: Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during reactions sensitive to -OH interference .

Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?

Methodological Answer:

- Receptor Binding Assays: Screen against serotonin/dopamine receptors (e.g., 5-HT2A or D2) due to structural similarity to known CNS-active compounds .

- Neuronal Cell Lines: Use SH-SY5Y or PC12 cells to assess cytotoxicity and neuroprotective effects under oxidative stress .

- Zebrafish Models: High-throughput behavioral assays (e.g., locomotor activity) provide rapid in vivo insights .

Advanced: How can [2+2] cycloaddition mechanisms involving the exocyclic double bond be validated?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium at the double bond to track regioselectivity via MS/MS .

- Kinetic Analysis: Monitor reaction rates under UV light to confirm photochemical activation vs. thermal pathways .

- Crystallographic Evidence: Resolve cycloadducts via X-ray to confirm stereochemistry and ring strain .

Advanced: What strategies mitigate aggregation-induced artifacts in bioactivity studies?

Methodological Answer:

- Dynamic Light Scattering (DLS): Detect aggregates at concentrations >10 µM and adjust solvent (e.g., add 0.1% Tween-80) .

- Surface Plasmon Resonance (SPR): Confirm direct target binding vs. non-specific aggregation .

- Proteolytic Shaving: Treat samples with proteases to eliminate protein aggregates before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.